Cas no 1017048-94-0 (2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol)

2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol
- 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 5-bromo-3-methyl-
- 2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol
-
- インチ: 1S/C9H10BrN3O/c1-6-8-4-7(10)5-11-9(8)13(12-6)2-3-14/h4-5,14H,2-3H2,1H3
- InChIKey: SVVUYMRGHUVUBD-UHFFFAOYSA-N
- ほほえんだ: C12N(CCO)N=C(C)C1=CC(Br)=CN=2
計算された属性
- せいみつぶんしりょう: 255.00072g/mol
- どういたいしつりょう: 255.00072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 256.1g/mol
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-103597-0.05g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95.0% | 0.05g |
$150.0 | 2025-02-21 | |
Enamine | EN300-103597-2.5g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95.0% | 2.5g |
$1260.0 | 2025-02-21 | |
TRC | B808855-5mg |
2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 5mg |
$ 70.00 | 2022-06-06 | ||
TRC | B808855-10mg |
2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 10mg |
$ 95.00 | 2022-06-06 | ||
1PlusChem | 1P019ZF1-5g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95% | 5g |
$2365.00 | 2023-12-27 | |
Enamine | EN300-103597-1g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95% | 1g |
$644.0 | 2023-10-28 | |
A2B Chem LLC | AV44621-2.5g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95% | 2.5g |
$1362.00 | 2024-04-20 | |
Enamine | EN300-103597-10.0g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95.0% | 10.0g |
$2763.0 | 2025-02-21 | |
Enamine | EN300-103597-1.0g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95.0% | 1.0g |
$644.0 | 2025-02-21 | |
Enamine | EN300-103597-0.25g |
2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol |
1017048-94-0 | 95.0% | 0.25g |
$318.0 | 2025-02-21 |
2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol 関連文献
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-olに関する追加情報
Comprehensive Overview of 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol (CAS No. 1017048-94-0)
2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol (CAS No. 1017048-94-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of a bromo substituent at the 5-position and a hydroxyethyl group at the 1-position makes this molecule a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting kinase inhibitors and modulating cellular signaling pathways.
In recent years, the demand for pyrazolopyridine derivatives has surged due to their relevance in treating various diseases. The compound 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol is often explored for its role in medicinal chemistry and biochemical assays. Its structural features, including the 5-bromo and 3-methyl groups, contribute to its unique reactivity and binding affinity. This has led to its inclusion in high-throughput screening libraries, where it is evaluated for potential therapeutic effects against conditions like inflammation and metabolic disorders.
The synthesis of CAS No. 1017048-94-0 involves multi-step organic reactions, often starting from commercially available pyrazolopyridine precursors. Key steps include bromination at the 5-position and subsequent functionalization to introduce the hydroxyethyl moiety. The compound's purity and stability are critical for its use in research, and advanced analytical techniques such as HPLC and NMR spectroscopy are employed to ensure quality control. These methods are essential for confirming the identity and consistency of the compound, which is crucial for reproducible experimental results.
From a drug discovery perspective, 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol is valued for its potential as a scaffold molecule. Its modular structure allows for further derivatization, enabling the creation of analogs with enhanced bioactivity. This adaptability aligns with current trends in fragment-based drug design, where small molecules are optimized for specific targets. The compound's pharmacokinetic properties, such as solubility and metabolic stability, are also areas of active investigation, as these factors influence its suitability for preclinical development.
In the context of scientific literature, CAS No. 1017048-94-0 has been referenced in studies exploring kinase inhibition and signal transduction. Kinases are enzymes implicated in numerous diseases, and inhibitors targeting these proteins are a major focus of modern therapeutics. The 5-bromo-3-methyl substitution pattern in this compound may enhance its interaction with kinase active sites, making it a valuable tool for mechanistic studies. Additionally, its ethanolamine side chain could improve water solubility, a desirable trait for drug candidates.
The growing interest in heterocyclic chemistry and small-molecule therapeutics has positioned 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol as a compound of significant research value. Its applications extend beyond drug discovery to include chemical biology and proteomics, where it is used to probe protein-ligand interactions. As the field of precision medicine advances, compounds like this are likely to play a pivotal role in developing targeted therapies with fewer side effects.
For researchers seeking reliable sources of CAS No. 1017048-94-0, it is essential to partner with reputable suppliers who adhere to stringent quality standards. The compound's stability under various storage conditions and compatibility with common laboratory solvents are practical considerations for its use. Furthermore, ongoing studies aim to elucidate its full spectrum of biological activities, which could unlock new opportunities in therapeutic innovation.
In summary, 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol (CAS No. 1017048-94-0) represents a promising candidate for interdisciplinary research. Its structural versatility, combined with its potential applications in drug development and chemical biology, underscores its importance in contemporary science. As the scientific community continues to explore its properties, this compound is poised to contribute to breakthroughs in understanding and treating complex diseases.
1017048-94-0 (2-{5-Bromo-3-methyl-1H-pyrazolo3,4-bpyridin-1-yl}ethan-1-ol) 関連製品
- 1706448-64-7(2-2-(1H-1,2,3-triazol-1-yl)ethoxyethan-1-amine)
- 1416253-68-3(Guaiacol-b-D-gentiobioside)
- 1249670-47-0(1-Benzylpyrrolidine-3-sulfonyl chloride)
- 1268521-78-3(2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid)
- 2171992-90-6(5-3-(aminomethyl)phenyl-7,8-dihydro-1,7-naphthyridin-8-one)
- 1360945-57-8(3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid)
- 145609-81-0(1(2H)-Naphthalenone, 3,4-dihydro-, O-[(4-methoxyphenyl)sulfonyl]oxime)
- 83802-77-1(all-trans-Retinoyl Fluoride)
- 1114651-27-2(2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione)
- 1416712-73-6(3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine)




